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Introduction

Lariat lipopeptides are a class of bioactive molecules characterized by a unique structural
motif: a macrocyclic peptide "head" attached to a linear lipid "tail.” This distinct architecture
confers a range of biological activities, most notably antimicrobial properties, making them
promising candidates for novel therapeutic agents. A prime example is daptomycin, a potent
antibiotic used against Gram-positive bacteria.[1] The complex structure of lariat lipopeptides,
however, presents significant challenges for traditional chemical synthesis.

Chemoenzymatic synthesis offers a powerful and modular approach to overcome these
synthetic hurdles. This methodology combines the precision of enzymatic catalysis for key
bond formations with the flexibility of chemical synthesis for precursor assembly and
modification. Specifically, non-ribosomal peptide cyclases can be employed for the crucial
macrocyclization step, followed by chemical ligation to introduce the lipid tail. This strategy not
only facilitates the synthesis of these complex molecules but also enables the creation of
diverse lipopeptide libraries for structure-activity relationship (SAR) studies and drug discovery.

[21(31[4]

These application notes provide a detailed overview and experimental protocols for the
chemoenzymatic synthesis of lariat lipopeptides, their characterization, and evaluation of their
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antimicrobial activity.

Principle of the Chemoenzymatic Approach

The chemoenzymatic synthesis of lariat lipopeptides hinges on a two-stage, one-pot process
that leverages the capabilities of both chemical and biological catalysts. The overall workflow is
depicted below.
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Fig. 1: Chemoenzymatic synthesis workflow.
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The process begins with the chemical synthesis of a linear, branched peptide precursor using
solid-phase peptide synthesis (SPPS). This precursor is designed with two key features:

» A"pseudo-N-terminus” amine group on the side chain of an amino acid (e.g., lysine or
ornithine), which will participate in the cyclization.

o A D-amino acid at the native N-terminus. This stereochemical feature blocks the typical
head-to-tail cyclization pathway of many non-ribosomal peptide cyclases, thereby directing
the enzyme to catalyze the formation of the lariat structure by joining the C-terminus to the
side-chain amine.[3]

The purified branched peptide is then subjected to enzymatic macrocyclization using a non-
ribosomal peptide cyclase, such as a penicillin-binding protein-type thioesterase (PBP-type TE)
like Surk or WolJ, or a type-I thioesterase (TE) like TycC TE.[2]

Following the enzymatic cyclization, the lipid tail is attached to the free N-terminal D-amino acid
via a chemical ligation method, such as serine/threonine ligation (STL). This is a one-pot
reaction, meaning the ligation is performed directly in the enzymatic reaction mixture without
the need for intermediate purification, which significantly streamlines the process.[5] The final
lariat lipopeptide is then purified and characterized.

Data Presentation

The chemoenzymatic approach allows for the generation of libraries of lariat lipopeptides with
varying peptide sequences, ring sizes, and lipid tails. The antimicrobial activity of these
compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC)
against a panel of pathogenic bacteria.
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Peptide
Compound Sequence o ) Target
) Lipid Tail ) MIC (pg/mL) Reference
ID (Cyclized Organism
Portion)
Mycobacteriu
cyc-29-SL021  Varies Biphenyl m 8-16 [2][5]
intracellulare
Gly-Pro-Asn-
Trp-Tyr-Gly- ]
o N/A (Lasso Mycobacteriu
Lariatin A Asn-Gly-Gly- ) ) 3.13 [6]
Peptide) m smegmatis
Tyr-Asn-Ser-
Cys
Gly-Pro-Asn-
Trp-Tyr-Gly- Mycobacteriu
o i N/A (Lasso Y
Lariatin A Asn-Gly-Gly- ) m 0.39 [6]
Peptide) ]
Tyr-Asn-Ser- tuberculosis
Cys
Ala-Pro-Asn-
Trp-Tyr-Gly- )
o N/A (Lasso Mycobacteriu
Lariatin B Asn-Gly-Gly- ) ) 6.25 [6]
Peptide) m smegmatis
Tyr-Asn-Ser-
Cys
Novel Ala-Thr-Gly- Bacillus
_ . _ C12H19 - 10 [7]
Lipopeptide Ser-His-GIn subtilis
Staphylococc
Novel Ala-Thr-Gly-
_ _ _ C12H19 us 15 [7]
Lipopeptide Ser-His-GlIn ) o
epidermidis
Novel Ala-Thr-Gly- Mycobacteriu
_ _ , C12H19 _ 25 [7]
Lipopeptide Ser-His-GlIn m smegmatis
Novel Ala-Thr-Gly-
_ . _ C12H19 MRSA 45 [7]
Lipopeptide Ser-His-GlIn
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Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Branched
Peptide Precursor

This protocol describes the manual synthesis of a branched peptide using Fmoc/tBu strategy.

[8][]
Materials:

Fmoc-Rink Amide resin

e Fmoc-protected amino acids (including one with an orthogonally protected side-chain amine,
e.g., Fmoc-Lys(Mtt)-OH)

e Coupling reagents: HBTU, HOBt

e Base: N,N-diisopropylethylamine (DIPEA)

e Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

o Mtt deprotection solution: 1% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM)
e Solvents: DMF, DCM, methanol

o Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (T1S), 2.5% water

Diethyl ether
Procedure:

e Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide
synthesis vessel.

» First Amino Acid Coupling:
o Deprotect the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

o Wash the resin with DMF (5x) and DCM (3x).
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o Couple the first Fmoc-protected amino acid (4 eq.) using HBTU/HOBt (4 eq.) and DIPEA
(8 eq.) in DMF for 2 hours.

o Wash the resin with DMF (5x) and DCM (3x).

» Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid
in the linear sequence.

e Branching:

o Couple the Fmoc-amino acid with the orthogonally protected side chain (e.g., Fmoc-
Lys(Mtt)-OH).

o After coupling, selectively deprotect the Mtt group with 1% TFA in DCM (10 x 2 min).
o Wash the resin with DCM (5x) and DMF (5x).

o Couple the "pseudo-N-terminus" amino acid (e.g., Fmoc-Ser(tBu)-OH) to the deprotected
side-chain amine using the standard coupling procedure.

o Final Deprotection: Remove the N-terminal Fmoc group.

o Cleavage and Deprotection:

[e]

Wash the resin with DCM and dry under vacuum.

o

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

[¢]

Precipitate the peptide in cold diethyl ether.

[e]

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

 Purification: Purify the crude branched peptide by reverse-phase high-performance liquid
chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7][10]

Protocol 2: One-Pot Chemoenzymatic Synthesis of
Lariat Lipopeptides
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This protocol describes the enzymatic cyclization of the branched peptide precursor followed by
chemical lipidation in a single reaction vessel.[5]

Materials:

Purified branched peptide precursor

Non-ribosomal peptide cyclase (e.g., Surkg, expressed and purified)

Lipid-salicylaldehyde (SAL) ester (synthesized separately)[1][3]

Reaction buffer: e.g., 50 mM Tris-HCI, pH 8.0

Quenching solution: e.g., 10% acetonitrile in water with 0.1% TFA

Acidolysis solution: 95% TFA, 2.5% TIS, 2.5% water

Procedure:

e Enzymatic Cyclization:

o Dissolve the purified branched peptide precursor in the reaction buffer to a final
concentration of 1 mM.

o Add the non-ribosomal peptide cyclase (e.g., SurE) to a final concentration of 10 pM.

o Incubate the reaction at room temperature (e.g., 25°C) for 1-4 hours. Monitor the reaction
progress by LC-MS.

e Serine/Threonine Ligation (STL):

o Once the cyclization is complete (as determined by LC-MS), add the lipid-SAL ester (1.5
eg.) directly to the reaction mixture.

o Allow the ligation reaction to proceed at room temperature for 12-16 hours.

» Acidolysis:

o Quench the reaction by adding the quenching solution.
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o Lyophilize the reaction mixture.

o Treat the dried residue with the acidolysis solution for 30 minutes to cleave the N,O-
benzylidene acetal intermediate formed during STL.

 Purification and Characterization:
o Remove the acidolysis solution under a stream of nitrogen.
o Purify the final lariat lipopeptide by RP-HPLC.
o Characterize the purified product by high-resolution mass spectrometry.[11][12]

Mechanism of Action

Lariat lipopeptides, such as daptomycin, typically exert their antimicrobial effects by targeting
and disrupting the bacterial cell membrane.[13][14] The mechanism is multifaceted and
involves several key steps, as illustrated below for daptomycin.
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Fig. 2: Mechanism of action of daptomycin.
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o Calcium-Dependent Binding: Daptomycin requires calcium ions to adopt its active
conformation. The daptomycin-Ca2+ complex then targets the bacterial cell membrane.[13]

» Membrane Insertion: The lipid tail of daptomycin inserts into the cell membrane, a process
facilitated by the presence of anionic phospholipids like phosphatidylglycerol (PG).[15]

o Oligomerization: Once anchored in the membrane, daptomycin molecules oligomerize,
forming higher-order structures.[13][16]

e Pore Formation and Depolarization: The daptomycin oligomers are believed to form pores or
ion channels in the membrane. This leads to a rapid efflux of intracellular potassium ions,
causing depolarization of the membrane potential.[15][16]

« Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular
processes, including the synthesis of DNA, RNA, and proteins.[13]

o Cell Death: The culmination of these events leads to the cessation of vital cellular functions
and ultimately, bacterial cell death.[14]

Conclusion

The chemoenzymatic synthesis of lariat lipopeptides represents a versatile and efficient
platform for the discovery and development of novel antimicrobial agents. By combining the
strengths of chemical and enzymatic synthesis, researchers can readily access a wide range of
structurally diverse lipopeptides for biological evaluation. The protocols and data presented
herein provide a foundation for laboratories to establish this powerful technology and contribute
to the ongoing search for new therapeutics to combat infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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